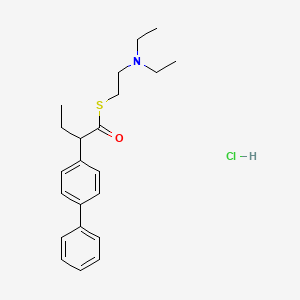
zaragozic acid E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zaragozic acid E is a member of the zaragozic acids family, which are natural products produced by fungi. These compounds are known for their potent inhibition of squalene synthase, an enzyme crucial in the biosynthesis of sterols, including cholesterol . Zaragozic acids have a unique 4,8-dioxabicyclo[3.2.1]octane core structure, which contributes to their biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zaragozic acid E involves complex organic reactions due to its intricate structure. One approach to synthesizing zaragozic acids includes the use of photochemical C(sp3)-H acylation . This method involves the derivatization of persilylated D-gluconolactone into a diketone moiety, followed by Norrish-Yang cyclization under violet LED irradiation . The resultant α-hydroxycyclobutanone is then transformed regio- and stereoselectively into a densely functionalized product through oxidative opening .
Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing the synthetic routes for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Zaragozic acid E undergoes various chemical reactions, including oxidation, reduction, and substitution . The core structure’s functional groups, such as hydroxyl and carboxyl groups, make it reactive under different conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions often involve specific temperatures and pH levels to ensure the desired transformations occur without degrading the compound .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms .
Applications De Recherche Scientifique
Zaragozic acid E has several scientific research applications due to its potent inhibition of squalene synthase . In chemistry, it serves as a model compound for studying complex organic synthesis and reaction mechanisms . In biology and medicine, this compound is used to investigate cholesterol biosynthesis pathways and develop potential cholesterol-lowering drugs . Additionally, its antifungal properties make it a candidate for studying fungal biology and developing antifungal agents .
Mécanisme D'action
Zaragozic acid E exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis . This enzyme catalyzes the reductive condensation of farnesyl pyrophosphate to form squalene . By inhibiting this enzyme, this compound effectively reduces the synthesis of sterols, including cholesterol . This inhibition leads to lower plasma cholesterol levels and has potential therapeutic applications in treating hypercholesterolemia .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to zaragozic acid E include other members of the zaragozic acid family, such as zaragozic acid A, B, C, and D . These compounds share the same core structure but differ in their side chains and specific functional groups .
Uniqueness: What sets this compound apart from its analogs is its specific side chain modifications, which may contribute to its unique biological activity and potency . The differences in side chains can affect the compound’s binding affinity to squalene synthase and its overall efficacy as an inhibitor .
Propriétés
Numéro CAS |
151990-70-4 |
|---|---|
Formule moléculaire |
C40H50O12 |
Poids moléculaire |
722.82 |
Nom IUPAC |
(1S,3S,4S,5R,6R,7R)-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-1-[(E,5R)-5-methyl-8-phenyloct-3-enyl]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C40H50O12/c1-27(17-13-23-29-19-5-3-6-20-29)15-9-10-25-31(41)50-33-32(42)38(26-12-11-16-28(2)18-14-24-30-21-7-4-8-22-30)51-34(35(43)44)39(49,36(45)46)40(33,52-38)37(47)48/h3-9,11,15-16,19-22,27-28,32-34,42,49H,10,12-14,17-18,23-26H2,1-2H3,(H,43,44)(H,45,46)(H,47,48)/b15-9+,16-11+/t27-,28-,32+,33+,34+,38-,39+,40-/m0/s1 |
Clé InChI |
HPNWHOBVFZEFCZ-IMGBLTPTSA-N |
SMILES |
CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC=CC(C)CCCC4=CC=CC=C4)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Zaragozic acid E; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













